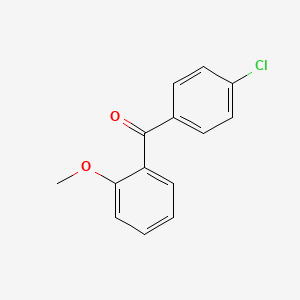

4-Chloro-2'-methoxybenzophenone

説明

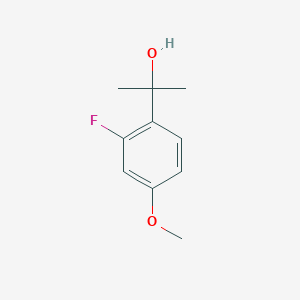

4-Chloro-2’-methoxybenzophenone is a chemical compound with the molecular formula C14H11ClO2 . It has a molecular weight of 246.69 .

Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-4’-ethoxybenzophenone, has been achieved via Friedel-Crafts acylation . This involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid such as AlCl3 .Molecular Structure Analysis

The molecular structure of 4-Chloro-2’-methoxybenzophenone consists of a benzene ring substituted with a chloro group at the 4th position and a methoxy group at the 2nd position .科学的研究の応用

1. Application in Polymer Research

- Summary of Application : 4-Chloro-2’-methoxybenzophenone has been used in the synthesis of polyurethane elastomers. The compound, an organic sunscreen, is included in the main polymer chain .

- Methods of Application : The structure and bonding of the different functional groups were evaluated by Fourier transform infrared spectroscopy. The thermal properties of the polyurethane films were investigated by thermogravimetric analysis in air atmosphere .

- Results or Outcomes : The results showed that the increase of the 2,2′-dihydroxy-4-methoxybenzophenone amount incorporated into the polymer increases the maximum decomposition temperature and the amount of char residue. The polyurethanes which include a low amount of the 2,2′-dihydroxy-4-methoxybenzophenone into their structure show good resistance to UV radiation, with small changes in the mechanical properties and surface morphology .

2. Application in Phosphorescence Study

- Summary of Application : Benzophenones, including 4-Chloro-2’-methoxybenzophenone, are known for their phosphorescence, which has been studied at length at reduced temperature .

- Methods of Application : In the experiment, an attempt was made to encase 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .

- Results or Outcomes : The specific results or outcomes of this experiment are not provided in the source .

3. Application in Friedel-Crafts Alkylation

- Summary of Application : 4-Chloro-2’-methoxybenzophenone can potentially be used in the Friedel-Crafts alkylation reaction, a method of introducing an alkyl group onto the benzene ring .

- Methods of Application : The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+. Aluminum chloride catalyzes the reaction .

- Results or Outcomes : The specific results or outcomes of this experiment are not provided in the source .

4. Application in Material Science

- Summary of Application : 4-Chloro-2’-methoxybenzophenone is often used in the synthesis of various materials due to its stability and reactivity .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this experiment are not provided in the source .

5. Application in Electrochemical Studies

- Summary of Application : The electrochemical reduction of the carbonyl group present in 4-Chloro-2’-methoxybenzophenone has been studied .

- Methods of Application : The study was conducted using a cyclic voltammetric technique in 40% (v/v) ethanol-water and DMF-water mixtures in the pH range 4.0–11.8 .

- Results or Outcomes : The specific results or outcomes of this experiment are not provided in the source .

6. Application in Spectroscopic Experiments

- Summary of Application : Several absorption and excited state spectroscopic experiments were conducted on 4-chloro-4’-ethylbenzophenone .

- Methods of Application : These experiments show the vibrational fine structure for the n-pi* and pi-pi* transitions .

- Results or Outcomes : The S0→S1 transition gave ε max = 140.08 M-1 cm-1 and λ max = 331.36 nm, while the S0←T1 gave and λ max = 445 nm .

特性

IUPAC Name |

(4-chlorophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPWEGLTHSCSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507122 | |

| Record name | (4-Chlorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2'-methoxybenzophenone | |

CAS RN |

78589-10-3 | |

| Record name | (4-Chlorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)

![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)